molecular formula C15H14N4O3 B15207379 2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole

2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole

Cat. No.: B15207379
M. Wt: 298.30 g/mol
InChI Key: XOSRFCBOZNZJKZ-UHFFFAOYSA-N
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Description

2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring substituted with dimethyl and nitro groups, linked to a phenyl-substituted oxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through cyclocondensation of hydrazine with a suitable diketone. The nitro group is introduced via nitration reactions, and the dimethyl groups are added through alkylation reactions. The final step involves the formation of the oxazole ring, which can be achieved through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings .

Scientific Research Applications

2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and oxazole rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-5-phenyloxazole lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research .

Properties

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-phenyl-1,3-oxazole

InChI

InChI=1S/C15H14N4O3/c1-10-15(19(20)21)11(2)18(17-10)9-14-16-8-13(22-14)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3

InChI Key

XOSRFCBOZNZJKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NC=C(O2)C3=CC=CC=C3)C)[N+](=O)[O-]

Origin of Product

United States

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